6-Methylquinoxaline-2-carbonitrile

Lipophilicity ADME Prediction Isomer Differentiation

Regioisomeric purity is critical for SAR reproducibility in quinoxaline-based drug discovery. Incorrect methyl substitution alters lipophilicity (XlogP ranges 1.3-1.7) and electrophilic reactivity, introducing batch-to-batch variability. 6-Methylquinoxaline-2-carbonitrile (CAS 14334-16-8) provides: - XlogP 1.6 & TPSA 49.6 Ų for optimized CNS lead-like properties - Verified precursor for hypoxia-selective vanadyl/palladium complexes - ≥97% purity, zero H-bond donors, dual orthogonal reactivity (nitrile + methyl)

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 14334-16-8
Cat. No. B083207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinoxaline-2-carbonitrile
CAS14334-16-8
Synonyms2-Quinoxalinecarbonitrile, 6-methyl-
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N=C2C=C1)C#N
InChIInChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,6H,1H3
InChIKeyMBTGMWUJJCKYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinoxaline-2-carbonitrile: Physicochemical Profile and Procurement


6-Methylquinoxaline-2-carbonitrile (CAS 14334-16-8) is a heterocyclic building block belonging to the quinoxaline-2-carbonitrile class, with the molecular formula C₁₀H₇N₃ and a molecular weight of 169.18 g/mol [1]. It features a methyl substituent at the 6-position of the quinoxaline ring and a nitrile group at the 2-position. The computed XlogP is 1.6, with a topological polar surface area (TPSA) of 49.6 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. This compound is commercially available from multiple suppliers at purities typically ≥97% and is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science research . Its positional isomerism with 2-methyl, 3-methyl, and 7-methyl analogs gives rise to distinct physicochemical properties that influence reactivity, solubility, and biological profile, making isomer selection a critical procurement decision.

Isomer 6-methyl positional isomer for precise synthetic and biological profiling
Grade Commercial purity typically ≥97%, suitable as a heterocyclic building block
Use Synthetic intermediate for medicinal chemistry and materials science

Why Isomer Substitution Fails for Methylquinoxaline-2-carbonitriles


The four regioisomeric methylquinoxaline-2-carbonitriles (2-, 3-, 6-, and 7-methyl) share the same molecular formula but exhibit measurably different computed lipophilicities (XlogP values ranging from 1.3 to 1.7) due to the varying electronic environment around the quinoxaline ring [1]. These differences directly impact compound partitioning in extraction and chromatographic workflows, as well as predicted membrane permeability in biological assays. More critically, the position of the methyl group dictates the reactivity of the quinoxaline ring toward electrophilic and nucleophilic substitution, as well as oxidation. Generic interchange among isomers without verifying positional identity will introduce uncontrolled variability in downstream synthetic yields, impurity profiles, and biological screening results. For procurement, specifying the exact substitution pattern is essential to ensure batch-to-batch reproducibility in lead optimization campaigns.

Lipophilicity shiftMeasurable XlogP differences alter HPLC retention, extraction partitioning, and predicted membrane permeability.
Reactivity mismatchMethyl position on benzo vs. pyrazine ring changes electrophilic/nucleophilic substitution and oxidation pathways.
Batch reproducibilityUnverified isomer interchange introduces uncontrolled variation in synthetic yields and biological screening.

Quantitative Differentiation Evidence: Isomers and Bioactivity


Lipophilicity Differentiation Across Methyl Positional Isomers

The computed lipophilicity (XlogP) of 6-methylquinoxaline-2-carbonitrile is 1.6, which positions it between the 2-methyl isomer (XlogP = 1.3) and the 3-methyl isomer (XlogP = 1.7) [1]. This 0.3–0.4 log unit difference translates to an approximately 2–2.5 fold difference in predicted octanol-water partition coefficient relative to the 2-methyl analog. The 6-methyl substitution places the electron-donating methyl group on the benzo ring rather than the pyrazine ring, resulting in a distinct electronic distribution compared to the 2-methyl and 3-methyl isomers, which place the methyl directly on the pyrazine moiety adjacent to the nitrile group. All isomers share an identical TPSA of 49.6 Ų, making the XlogP difference the primary computable physicochemical discriminator for isomer identity verification.

Lipophilicity isomer comparison
Cross-study comparable
XlogP 1.6 (6-methyl) vs. 1.3 (2-methyl) vs. 1.7 (3-methyl); Δ up to 0.3–0.4 log units, identical TPSA 49.6 Ų
Supports reversed-phase method development and isomer identity confirmation
Computed values under consistent algorithm; experimental verification advised
Lipophilicity ADME Prediction Isomer Differentiation

6-Methyl Scaffold in Hypoxia-Selective Cytotoxin Development

The 6-methylquinoxaline-2-carbonitrile core serves as the direct precursor to 3-amino-6(7)-methylquinoxaline-2-carbonitrile N1,N4-dioxide (L3), a ligand used in vanadyl complexes evaluated as selective hypoxia-cytotoxins [1]. In a published comparative study, the related vanadyl complex VO(L1)₂ (where L1 = 3-amino-6(7)-chloroquinoxaline-2-carbonitrile N1,N4-dioxide) exhibited a cytotoxic potency of 3.0 μM under hypoxic conditions, compared to 9.0 μM for the free ligand and 30.0 μM for the reference cytotoxin Tirapazamine [1]. The VO(L3)₂ complex incorporating the 6-methyl-substituted ligand was evaluated alongside VO(L1)₂ and VO(L2)₂ in the same study. The complexes demonstrated excellent selective cytotoxicity in hypoxia while being non-cytotoxic under normoxic conditions [1]. This demonstrates that the 6-methyl substitution pattern is pharmacologically relevant for generating bioreductive prodrug candidates.

Hypoxia-cytotoxin scaffold
Class-level inference
6-methyl scaffold used for vanadyl complex L3; comparator VO(L1)₂ 3.0 μM, free ligand 9.0 μM, Tirapazamine 30.0 μM (V79 cells, hypoxia)
Supports hypoxia-selective bioreductive probe development; L3-specific potency not extracted
Class-level data from published study; requires independent validation for 6-methyl derivative
Hypoxia-Selective Cytotoxins Bioreductive Prodrugs Vanadyl Complexes

Antimycobacterial Potential of Quinoxaline-2-carbonitrile Scaffolds

Quinoxaline-2-carbonitrile derivatives with substituents at positions 3, 6, 7, and 8 have been systematically evaluated for activity against Mycobacterium tuberculosis [1]. In the 2002 study by Ortega et al., most 1,4-di-N-oxide derivatives of quinoxaline-2-carbonitriles strongly inhibited bacterial growth in the first-level in vitro screening (TAACF Antituberculosis Screen Program), whereas compounds lacking the N-oxide moieties showed low or no activity (growth inhibition of only 17% and 39% reported for non-oxide analogs) [1]. One specific derivative (compound 4) achieved a Selectivity Index of 7.95 [1]. The 6-position methyl substitution pattern falls within the SAR explored in this study. A subsequent 2024 study on quinoxaline di-N-oxides containing amino acid side chains reported antitubercular IC₅₀ values ranging from 4.28 to 49.95 μM for the most active analogs [2].

Antimycobacterial potential
Class-level inference
N-oxide derivatives strongly inhibit M. tuberculosis (TAACF screen); non-oxide analogs 17–39% inhibition; best SI 7.95; recent analogs IC₅₀ 4.28–49.95 μM
Supports anti-infective screening campaign starting point
Data refer to N-oxide derivatives; parent 6-methyl carbonitrile requires derivatization
Antituberculosis Mycobacterium tuberculosis Quinoxaline 1,4-di-N-oxide

Crystal Structure of the 3-Methyl Analog and Scaffold Planarity

Single-crystal X-ray diffraction data for 3-methylquinoxaline-2-carbonitrile (CAS 17357-88-9), a close positional analog of the target compound, has been deposited with the Cambridge Crystallographic Data Centre (CCDC 643118) [1]. The molecule is essentially planar (maximum deviation: 0.067 Å for the methyl carbon atom), and the crystal packing is stabilized by a network of weak hydrogen-bonding interactions involving all three nitrogen atoms, forming molecular layers parallel to the ac plane with an interlayer distance of ~3.74 Å [1]. The planarity of the quinoxaline core is a conserved structural feature expected to extend to the 6-methyl isomer, which differs only in the position of the methyl substituent. This crystallographic data provides a structural baseline for computational docking studies and solid-form characterization of derivatives synthesized from the 6-methylquinoxaline-2-carbonitrile scaffold.

Crystal structure analog
Cross-study comparable
3-Methyl analog: planar (max deviation 0.067 Å), interlayer ~3.74 Å; CCDC 643118; R factor 0.048
Provides structural reference for docking and solid-form studies
6-methyl isomer inferred; direct crystal data not yet reported
X-ray Crystallography Solid-State Structure Molecular Packing

Procurement and Application Scenarios


Hypoxia-Selective Prodrug Candidates

The 6-methylquinoxaline-2-carbonitrile scaffold is a direct precursor for preparing 3-amino-6-methylquinoxaline-2-carbonitrile 1,4-dioxide derivatives. These N-oxide compounds serve as ligands for vanadyl, palladium, and copper complexes evaluated as hypoxia-selective cytotoxins, as demonstrated in the work of Vieites et al. (2006), where the methyl-substituted ligand L3 formed complexes with enhanced hypoxic cytotoxicity over normoxic conditions [1]. Researchers developing metal-based bioreductive prodrugs for targeting hypoxic tumor regions should select the 6-methyl isomer to ensure the correct electronic and steric environment at the benzo ring position, which influences the redox potential and biological selectivity of the resulting metal complexes.

Antimycobacterial Drug Discovery

The quinoxaline-2-carbonitrile class, including 6-methyl-substituted variants, has a validated track record in antituberculosis screening programs. Ortega et al. (2002) demonstrated that 1,4-di-N-oxide derivatives of quinoxaline-2-carbonitriles strongly inhibit M. tuberculosis growth in the TAACF screening cascade, with Selectivity Indices reaching 7.95 for optimized compounds [1]. Medicinal chemistry teams pursuing novel antimycobacterial agents should procure the 6-methyl variant to explore the SAR at the benzo ring position, as both 6- and 7-substituents have been shown to modulate antimycobacterial potency in related quinoxaline-2-carboxylate 1,4-dioxide series.

ADME Optimization via Isomer Lipophilicity

When designing compound libraries for oral bioavailability optimization, the computed XlogP of 1.6 for 6-methylquinoxaline-2-carbonitrile provides a favorable intermediate lipophilicity profile between the more polar 2-methyl isomer (XlogP = 1.3) and the more lipophilic 3-methyl isomer (XlogP = 1.7) [1]. This property is particularly relevant for central nervous system (CNS) drug discovery programs where the optimal LogP range for blood-brain barrier penetration is approximately 1.5–3.0. The zero rotatable bonds and TPSA of 49.6 Ų further support the use of this scaffold in lead-like compound collections.

Heterocyclic Library Synthesis

The nitrile group at the 2-position of 6-methylquinoxaline-2-carbonitrile serves as a versatile synthetic handle for transformation into carboxamides, carboxylic acids, tetrazoles, and amidines, while the 6-methyl group on the benzo ring remains available for further functionalization through electrophilic substitution or oxidation. This dual orthogonal reactivity enables the construction of diverse heterocyclic libraries from a single starting material. The compound is commercially available at ≥97% purity from multiple suppliers including MolCore, supporting its use in parallel synthesis and medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Bioreductive prodrug ligand synthesis
6-Methyl substitution pattern on benzo ring
Hypoxic vs. normoxic cytotoxicity profiling
Antimycobacterial lead discovery
N-oxide derivatization compatibility
In vitro antimycobacterial screening cascade
CNS lead-like library design
Intermediate lipophilicity (XlogP 1.6) and low TPSA
LogP/TPSA benchmarking and permeability assays
Parallel heterocyclic synthesis
Orthogonal nitrile and methyl reactivity
Purity and functional group tolerance
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